METHYL D-HOMOALANINATE HCL
Description
Contextualization within Amino Acid Derivatives and Chiral Building Blocks
Methyl D-homoalaninate hydrochloride, systematically known as (R)-2-Aminobutanoic acid methyl ester hydrochloride, belongs to the class of non-proteinogenic amino acid derivatives. Unlike the 20 common proteinogenic amino acids that are the fundamental constituents of proteins, unnatural amino acids exhibit variations in their side chains, stereochemistry, or backbone structure. This structural divergence is a key source of their utility in chemical synthesis.
The defining characteristic of Methyl D-homoalaninate hydrochloride is its chirality. The "D" designation in its name refers to the specific three-dimensional arrangement of the atoms around the chiral center, which is the (R)-enantiomer. This stereochemical purity is of paramount importance, as the biological activity and physical properties of chiral molecules can differ dramatically between enantiomers. In the context of organic synthesis, such enantiomerically pure compounds are invaluable as "chiral building blocks" or "chiral synthons." They serve as starting materials for the construction of complex molecules with a defined stereochemistry, a critical aspect in the development of pharmaceuticals and other bioactive compounds. The hydrochloride salt form of this amino acid ester enhances its stability and solubility in certain solvents, making it a convenient and versatile reagent in a laboratory setting. vulcanchem.com
Significance in Advanced Organic Synthesis and Medicinal Chemistry Research
The utility of Methyl D-homoalaninate hydrochloride in advanced organic synthesis stems directly from its nature as a chiral building block. Synthetic chemists employ such molecules to introduce specific stereocenters into larger, more complex target molecules. This control over the three-dimensional architecture is crucial, as the desired therapeutic effect of a drug is often linked to a single, specific enantiomer. The presence of the methyl ester and the amino group provides two reactive handles that can be selectively modified and incorporated into a growing molecular framework.
In medicinal chemistry, the incorporation of unnatural amino acids like D-homoalanine into peptides and other drug candidates is a well-established strategy to enhance their therapeutic properties. Peptides, while promising as therapeutic agents due to their high specificity and potency, are often limited by their poor stability in the body and low permeability across cell membranes. ekb.eg The introduction of unnatural amino acids can confer resistance to enzymatic degradation, improve bioavailability, and fine-tune the binding affinity and selectivity for a particular biological target. nih.gov The unique side chain of D-homoalanine, an ethyl group, can influence the conformational properties of a peptide, potentially leading to a more favorable interaction with its target receptor or enzyme.
Overview of Research Trajectories and Interdisciplinary Relevance
The research trajectory for Methyl D-homoalaninate hydrochloride and related unnatural amino acids is expanding and increasingly interdisciplinary. In organic synthesis, ongoing research focuses on developing more efficient and stereoselective methods for the preparation of such chiral building blocks. researchgate.net A common synthetic route involves the esterification of the corresponding amino acid, D-homoalanine, with methanol (B129727) in the presence of an acid catalyst. researchgate.net
In the field of drug discovery and development, the focus is on the rational design and synthesis of novel therapeutic agents that incorporate these unique structural motifs. mdpi.comnih.gov This involves a collaborative effort between synthetic chemists, biochemists, pharmacologists, and computational scientists. The use of unnatural amino acids is a key strategy in areas such as peptide-based drug design, the development of enzyme inhibitors, and the synthesis of antibody-drug conjugates. nih.gov As our understanding of the molecular basis of diseases grows, the demand for novel and sophisticated chemical tools like Methyl D-homoalaninate hydrochloride is expected to increase, further solidifying its relevance across the chemical and biomedical sciences.
Chemical Compound Information
| Compound Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl D-homoalaninate hydrochloride | (R)-2-Aminobutanoic acid methyl ester hydrochloride | 85774-09-0 | C5H12ClNO2 | 153.61 |
| D-Alanine methyl ester hydrochloride | (R)-2-Aminopropanoic acid methyl ester hydrochloride | 14316-06-4 | C4H10ClNO2 | 139.58 |
| Methyl L-homoalaninate hydrochloride | (S)-2-Aminobutanoic acid methyl ester hydrochloride | 56545-22-3 | C5H12ClNO2 | 153.61 |
| Trimethylchlorosilane | Chlorotrimethylsilane | 75-77-4 | C3H9ClSi | 108.64 |
| Methanol | Methyl alcohol | 67-56-1 | CH4O | 32.04 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQQEGUPULIOZ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534599 | |
| Record name | Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85774-09-0 | |
| Record name | Methyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-2-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Methyl D Homoalaninate Hydrochloride
Stereoselective Synthesis of Methyl D-Homoalaninate Hydrochloride and its Enantiomers
The controlled, three-dimensional arrangement of atoms in a molecule is paramount in the synthesis of biologically active compounds. The stereoselective synthesis of methyl D-homoalaninate hydrochloride and its enantiomers involves sophisticated strategies to ensure high enantiomeric purity.
Enantioselective Pathways and Strategies
The creation of enantiopure β-amino acids and their derivatives, such as methyl D-homoalaninate, often relies on asymmetric hydrogenation. researchgate.netresearchgate.net One prominent strategy involves the rhodium-catalyzed enantioselective hydrogenation of prochiral 2-aminomethyl acrylates. This method has been shown to produce chiral β2-homoalanine derivatives with exceptional enantiomeric excess (ee) of up to 99%. researchgate.netresearchgate.net The starting materials, prochiral β-substituted α-aminomethylacrylates, are typically prepared through a Baylis–Hillman reaction, followed by acylation and amination. researchgate.net
Another approach is the asymmetric hydrosilylation of α-substituted β-enamino esters, catalyzed by a chiral Lewis base, which proceeds through a dynamic kinetic resolution to afford enantioenriched β2-amino esters. researchgate.net Additionally, a concise enantioselective synthesis of related compounds like (S)-(+)-3-aminomethyl-5-methylhexanoic acid has been developed, where the key step is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. nih.gov
Enzymatic methods also present a powerful pathway. For instance, a bi-enzymatic system using L-methionine γ-lyase and a D-amino acid aminotransferase (DAAT) can convert L-methionine into D-homoalanine with a 90% enantiomeric excess. semanticscholar.orgmdpi.com
Role of Chiral Catalysis in Asymmetric Synthesis
Chiral catalysts are fundamental to achieving high enantioselectivity in the synthesis of homoalanine derivatives. Rhodium catalysts bearing commercially available phosphorus ligands, such as DuPHOS and BPE, are extensively used in asymmetric hydrogenation. researchgate.netresearchgate.net The choice of catalyst, along with reaction conditions like hydrogen pressure, temperature, and solvent, significantly influences both the conversion rates and the enantioselectivities of the products. researchgate.netresearchgate.net For example, the Rh(I)-Et-Duphos catalyst system has been shown to be highly efficient for the enantioselective hydrogenation of β-substituted α-aminomethylacrylates, achieving up to 99% ee under mild conditions. researchgate.net
Ruthenium-BINAP catalyst systems have also proven effective for the large-scale production of β2-amino acids. researchgate.net In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool. Chiral aldehyde catalysis, for instance, provides good stereoselective control in reactions involving N-unprotected amino acid esters by forming Schiff base intermediates. frontiersin.org
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rh-catalyzed (Phosphine ligands) | Prochiral 2-aminomethyl acrylates | β2-Homoalanine derivatives | Up to 99% | researchgate.netresearchgate.net |
| Ru-BINAP | Unsaturated N-Boc-protected β2-enamide | β2-Amino acid | >99% | researchgate.net |
| Chiral Lewis Base (Organocatalyst) | α-substituted β-enamino esters | β2-Amino esters | Up to 77% | researchgate.net |
| L-proline (Organocatalyst) | Amino diketone derivatives | 1-Substituted homotropanones | Stereospecific | mdpi.com |
Derivatization Strategies and Functional Group Interconversions
Once the chiral core of methyl D-homoalaninate is established, various derivatization strategies can be employed to create a range of structurally related compounds. These transformations are crucial for synthesizing analogues with modified properties.
Functional group interconversions are common, such as the transformation of the ester group into other functionalities. For example, hydrolysis of the methyl ester can yield the corresponding carboxylic acid. acs.org The amino group can also be modified, for instance, through N-alkylation or acylation to introduce different substituents. pu-toyama.ac.jp The synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups has been achieved through Cu(I) catalyzed [3 + 2] cycloaddition of azides with alkynes, starting from a Ni(II) complex of a Schiff base of propargylglycine. researchgate.net
Precursors and Analogues in Synthetic Routes to Homoalaninate Derivatives
The choice of starting materials is a critical aspect of any synthetic strategy. The following sections detail the use of common amino acids and the preparation of related structures.
Utilization of D-Alanine and Related Amino Acid Derivatives as Synthetic Intermediates
D-alanine and its derivatives are readily available and serve as versatile precursors for the synthesis of more complex molecules, including homoalanine derivatives. pu-toyama.ac.jpnih.gov For example, D-alanine methyl ester hydrochloride can be used as a starting material for multi-step syntheses. orgsyn.org One documented process involves the aminolysis of D-alanine methyl ester hydrochloride with an amine, catalyzed by D-aminopeptidase, to form D-alanine N-alkylamides. pu-toyama.ac.jp
Furthermore, in enzymatic syntheses, D-alanine can act as an amino donor. In the production of D-homoalanine from L-methionine, a D-amino acid aminotransferase from Bacillus sp. utilizes D-alanine to aminate the intermediate 2-oxobutyrate. semanticscholar.orgmdpi.com The stereospecificity of enzymes like D-aminopeptidase allows for the synthesis of D-amino acid derivatives with high optical purity from racemic starting materials. pu-toyama.ac.jp
| Precursor | Reaction/Enzyme | Product | Reference |
| D-alanine methyl ester hydrochloride | Aminolysis with 3-aminopentane (B48096) / D-aminopeptidase | D-alanine-3-aminopentane amide | pu-toyama.ac.jp |
| L-methionine | L-methionine γ-lyase and D-amino acid aminotransferase (with D-alanine as amino donor) | D-homoalanine | semanticscholar.orgmdpi.com |
| Optically active chloropropionic acid | Reaction with ammonia (B1221849) | D- or L-alanine | google.com |
Preparation of Homoalanine Derivatives and Structurally Related Compounds
The synthesis of homoalanine derivatives and their analogues often involves multi-step sequences. Chemoenzymatic methods have been developed for the production of compounds like L-3,4-dimethoxyphenyl-alanine and its analogues from phenylpyruvate derivatives, using an engineered aspartate aminotransferase. researchgate.net
The synthesis of β-alanine derivatives with aromatic substituents at the C-2 position can be achieved through electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. rsc.org This method allows for the enantioselective preparation of β-analogues of aromatic amino acids. rsc.org Additionally, palladium-catalyzed C-H functionalization of amine derivatives has been applied to the synthesis of complex heterocyclic structures starting from commercially available methyl L-homoalaninate hydrochloride. uva.nl
Synthesis of R-3-Chloroalanine Methyl Ester Hydrochloride as an Intermediate
A crucial intermediate in the synthesis of various pharmaceutical compounds is R-3-chloroalanine methyl ester hydrochloride. An efficient and industrially scalable method for its preparation has been developed, focusing on high purity and yield. The synthesis proceeds in two main steps starting from D-serine. google.comwipo.int
The first step involves the reaction of D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride (B1165640) (D-serine NCA). This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) at room temperature. google.com
In the second step, the newly formed D-serine NCA is subjected to a chlorination reaction to produce the target compound, R-3-chloroalanine methyl ester hydrochloride. google.com Thionyl chloride is a commonly used chlorinating agent for this transformation. The reaction is generally performed in methanol (B129727) at a controlled temperature, for instance, between 15-25°C. google.com Following the reaction, the product is isolated by concentrating the reaction mixture and crystallizing from a solvent such as petroleum ether. google.com
This method is noted for its mild reaction conditions, simple operation, and environmental friendliness. wipo.int Research has demonstrated the potential to achieve high purity (up to 99%) and yields (up to 94.72%), making it suitable for large-scale industrial production. wipo.int
For comparison, other methods for synthesizing the L-enantiomer, 3-chloro-L-alanine methyl ester hydrochloride, have been reported. One such method involves reacting L-serine with thionyl chloride in a two-step process with segmented temperature control to manage the reaction and by-product formation. google.compatsnap.com
The following table summarizes the reaction conditions and outcomes for the synthesis of R-3-chloroalanine methyl ester hydrochloride from D-serine NCA.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Purity |
| D-serine NCA | Thionyl Chloride | Methanol | 15°C | 1 hour | 91.93% | 99.421% |
| D-serine NCA | Thionyl Chloride | Methanol | 20°C | 3 hours | 93.11% | 99.488% |
Advanced Synthetic Techniques and Optimization for Methyl D-Homoalaninate Hydrochloride
The incorporation of non-standard amino acids like methyl D-homoalaninate into larger molecules, particularly peptides, requires specialized synthetic strategies. Solid-phase synthesis and meticulous optimization of reaction conditions are key to achieving desired outcomes.
Solid-Phase Synthesis Applications for Peptide Constructs
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptide chains. libretexts.org This method involves attaching the initial amino acid to a solid support, typically a resin, and then sequentially adding subsequent amino acids. libretexts.org The use of a solid support simplifies the purification process, as reagents and by-products can be washed away by filtration. libretexts.org
When incorporating N-methylated amino acids, such as a derivative of methyl D-homoalaninate, into a peptide sequence, certain challenges arise due to steric hindrance. peptide.com This can lead to lower coupling yields compared to their non-methylated counterparts. peptide.comnih.gov To overcome this, specific coupling reagents and conditions are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole) have proven effective for these challenging coupling reactions. peptide.comnih.gov
The choice of resin is also a critical factor in SPPS. uci.edu For instance, 2-chlorotrityl resin is often used when the final peptide requires a C-terminal carboxylic acid, while Rink amide resin is selected for a C-terminal amide. uci.edudiva-portal.org The entire process of coupling, washing, and deprotection can be automated, significantly accelerating the synthesis of complex peptides. libretexts.org
Reaction Condition Optimization for Enhanced Enantiopurity and Yield
Achieving high enantiopurity and yield is a primary goal in the synthesis of chiral molecules like methyl D-homoalaninate hydrochloride. Optimization of reaction conditions is a systematic process to identify the ideal parameters for a given transformation. This can involve varying solvents, reagent concentrations, temperature, and reaction times. nih.gov
For instance, in multi-component reactions like the Ugi reaction, which can be used to create complex, peptide-like structures, parallel synthesis and automated liquid handling can be employed to screen a wide range of conditions efficiently. nih.gov Studies have shown that solvent choice and reagent stoichiometry can have a significant impact on reaction yield. In one optimization study, methanol was found to be a superior solvent, and using a slight excess of one of the reactants led to a notable increase in product yield. nih.gov
The data below illustrates how systematic variation of reaction parameters can lead to optimized yields.
| Solvent System | Concentration (M) | Imine Equivalents | Average Yield (%) |
| Methanol | 0.4 | 1.0 | 49 |
| Methanol | 0.4 | 1.2 | 66 |
| Methanol | 0.2 | 1.0 | >50 |
| THF/Methanol (60/40) | 0.2 | 1.0 | <50 |
Such optimization experiments are crucial for developing robust and efficient synthetic routes for compounds like methyl D-homoalaninate hydrochloride and its derivatives, ensuring both high yield and the desired stereochemical purity.
Biochemical and Pharmacological Investigations of Methyl D Homoalaninate Hydrochloride
Role in Peptide and Protein Chemistry Research
The incorporation of unnatural amino acids into peptides and proteins is a fundamental strategy in medicinal chemistry and biotechnology. These modifications can confer enhanced stability, novel biological activity, and improved pharmacokinetic properties.
Methyl D-homoalaninate hydrochloride, as a chiral building block, is utilized in the synthesis of peptides. The inclusion of D-amino acids and their derivatives, such as D-alanine methyl ester hydrochloride, is a common technique in creating bioactive peptides. chemimpex.com This practice is rooted in the understanding that such substitutions can dramatically alter a peptide's properties. For instance, introducing N-methyl amino acids can increase a peptide's resistance to enzymatic degradation, thereby extending its half-life in biological systems. peptide.com
The primary goals of incorporating derivatives like Methyl D-homoalaninate hydrochloride into peptide chains include:
Enhanced Stability: Peptides containing D-amino acids are less susceptible to cleavage by proteases, which typically recognize L-amino acids. This increased stability is crucial for developing peptide-based therapeutics. peptide.com
Conformational Constraint: The unique stereochemistry and structure of non-canonical amino acids can induce specific secondary structures (e.g., turns or helices), which may be essential for binding to a biological target.
Modified Bioactivity: Replacing a standard amino acid with a derivative can enhance the peptide's affinity and selectivity for its target receptor or enzyme, or even convert an agonist into an antagonist. peptide.com
The chemical synthesis of these modified peptides often involves solid-phase or solution-phase techniques where protected amino acid derivatives are sequentially coupled to form the desired sequence. nih.gov
In the broader field of protein engineering, amino acid derivatives serve to create proteins with novel functions for medical and biotechnological applications. chemimpex.com While specific studies extensively detailing the use of Methyl D-homoalaninate hydrochloride are not prevalent, the principles are well-established with similar molecules like D-alanine methyl ester hydrochloride. chemimpex.com Scientists can modify proteins to enhance their therapeutic properties or to design them for specific industrial processes. chemimpex.comchemimpex.com The introduction of N-methyl groups, for example, can inhibit hydrogen bonding, which may improve the solubility of certain hydrophobic peptides. peptide.com These strategic modifications allow for the fine-tuning of a protein's characteristics to suit a particular application. chemimpex.com
Incorporation into Bioactive Peptide Constructs
Neurochemical and Neurological Research Applications
D-amino acids, once thought to be absent in higher organisms, are now recognized as crucial molecules in the central nervous system, playing significant roles in neurotransmission and serving as potential biomarkers for various neurological disorders. mdpi.comnih.gov
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a primary area of focus in neurochemical research involving D-amino acids. nih.gov NMDA receptors are critical for synaptic plasticity, learning, and memory. nih.govwikipedia.orgnih.gov Their function is complex, requiring the binding of glutamate (B1630785) as well as a co-agonist, such as D-serine or glycine (B1666218), to become activated. nih.govwikipedia.orgnih.gov
Several endogenous D-amino acids are known to directly interact with and modulate NMDA receptors. nih.gov Research has shown that fluctuations in the levels of these D-amino acids can impact neurotransmission and are linked to various neurological conditions. mdpi.com
| D-Amino Acid | Role at NMDA Receptor | Reference |
|---|---|---|
| D-Serine | Co-agonist at the glycine binding site | nih.govbenthamdirect.com |
| D-Aspartate | Agonist at the glutamate binding site | nih.govbenthamdirect.com |
| D-Alanine | Co-agonist at the glycine binding site | nih.gov |
| D-Glutamate | Agonist at the glutamate binding site | nih.gov |
Investigations into homoalanine derivatives, such as Glufosinate ammonium (B1175870) (a DL-homoalaninate derivative), have further illuminated the role of this structural class in the nervous system. google.comchemsrc.com Glufosinate has been observed to affect the glutamatergic system, underscoring the potential for homoalanine derivatives to interact with critical neurotransmitter pathways. google.comchemsrc.com
The detection and quantification of D-amino acids in bodily fluids have become an important area of clinical research. mdpi.com Altered levels of specific D-amino acids have been identified as potential biomarkers for a range of neurological and psychiatric disorders. benthamdirect.comnih.gov For example, changes in the concentration of D-serine in blood and cerebrospinal fluid have been linked to schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis. mdpi.combenthamdirect.comnih.gov This has led to the proposal of using D-amino acid profiles as diagnostic or prognostic tools. benthamdirect.com The gut microbiota is also a significant source of D-amino acids, suggesting a link between gut health and brain function that may be mediated by these molecules. nih.gov
Research on Glufosinate ammonium, a racemic homoalaninate derivative, provides direct insight into how this class of compounds can affect fundamental neural cell processes. chemsrc.com Studies on cultured neural stem cells from the subventricular zone of newborn mice have demonstrated that this compound can interfere with normal cellular development and function. chemsrc.com
| Observed Effect | Cell Type | Experimental Details | Reference |
|---|---|---|---|
| Disruption of cell-cell adhesion | Differentiated V-SVZ neural stem cells (NSCs) | Cells treated with 1-100 μM of Glufosinate ammonium. | chemsrc.com |
| Impairment of cilia synthesis | Ependymal cells | Observed in cells differentiated from NSCs treated with Glufosinate ammonium. | chemsrc.com |
| Decreased Celsr2 gene expression | Ependymal cells | Significant decrease at a concentration of 100 μM. Celsr2 is involved in cell adhesion and polarity. | chemsrc.com |
These findings are significant as proper cell adhesion is critical for the structural integrity and organization of brain tissue, while cilia on ependymal cells are vital for circulating cerebrospinal fluid. The disruption of these processes by a homoalaninate derivative highlights the potential for compounds like Methyl D-homoalaninate hydrochloride to be used as chemical probes to study the molecular mechanisms underlying neural development and pathology. chemsrc.com
Investigation of D-Amino Acids as Neurological Biomarkers
Enzymatic and Metabolic Pathway Studies
The study of enzyme-substrate interactions is fundamental to understanding the biological role of any compound. For Methyl D-Homoalaninate Hydrochloride, a derivative of a non-proteinogenic D-amino acid, its interactions are primarily explored in the context of enzymes that process D-amino acids. Research into D-amino acid transaminases (D-ATRA) and D-carbamoylases reveals that substrate specificity is often broad, yet dictated by precise structural features within the enzyme's active site. nih.govmdpi.com
Enzymes such as D-carbamoylase from Pseudomonas have demonstrated activity on a range of N-carbamoyl-D-amino acids, showing a clear preference for the D-enantiomer over the L-enantiomer. mdpi.com The enzyme's binding pocket can accommodate various side chains, with studies showing high activity for both aliphatic and bulky aromatic substrates like N-carbamoyl-D-tryptophan. mdpi.com This suggests that an enzyme like D-carbamoylase could potentially accept Methyl D-homoalaninate as a substrate, provided it was in a suitable N-carbamoylated form. The key determinants for binding and catalysis often involve specific residues, such as Arginine and Asparagine, which form hydrogen bonds with the substrate. mdpi.com
Table 1: Substrate Specificity of Selected D-Amino Acid Processing Enzymes
| Enzyme | Source Organism | Preferred Substrates | Key Active Site Features |
|---|---|---|---|
| D-Carbamoylase | Pseudomonas | N-carbamoyl-D-alanine, N-carbamoyl-D-tryptophan | Arg176 and Asn173 form crucial hydrogen bonds with the substrate. mdpi.com |
| D-Amino Acid Transaminase (D-ATRA) | Blastococcus saxobsidens | D-glutamate, various other D-amino acids and (R)-amines | Flexible R34 and R96 residues and a short O-pocket loop allow for binding of diverse substrates. nih.gov |
| (2S)-methylsuccinyl-CoA dehydrogenase (MCD) | - | (2S)-methylsuccinyl-CoA | A cluster of three arginine residues accommodates the terminal carboxyl group, with a specific cavity for the C2 methyl branch. nih.gov |
The introduction of a D-amino acid analog like Methyl D-homoalaninate into a biological system can have significant impacts on amino acid metabolism, particularly in bacteria. D-amino acids, with D-alanine (D-Ala) being the most abundant, are essential components of the peptidoglycan layer in bacterial cell walls. nih.gov The metabolism of D-Ala is tightly regulated through the action of alanine (B10760859) racemases (which convert L-Ala to D-Ala) and D-amino acid dehydrogenases (which degrade D-Ala). nih.gov Introducing an analog could disrupt this delicate balance by competing with D-Ala for incorporation into the peptidoglycan stem or by inhibiting the enzymes responsible for its synthesis and degradation. nih.govnih.gov
In Gram-negative bacteria such as Pseudomonas aeruginosa, the intracellular concentration of D-Ala is carefully controlled, and its accumulation has been shown to decrease cell stiffness by reducing the expression of peptidoglycan cross-linking machinery. nih.gov Therefore, a compound like Methyl D-homoalaninate could potentially interfere with cell wall synthesis and integrity by acting as a mimetic of D-alanine. nih.gov
Beyond the cell wall, amino acid metabolism encompasses a vast network of interconnected pathways, including the synthesis of neurotransmitters and the generation of metabolic energy. nih.gov Methionine metabolism, for example, is crucial for providing methyl groups for various methylation reactions via S-adenosylmethionine (SAM). nih.govmdpi.com While Methyl D-homoalaninate is not a direct participant in these core pathways in mammals, its structural similarity to other amino acids suggests the potential for off-target interactions with aminotransferases or other enzymes involved in amino acid transformations. nih.gov
Glutamine synthetase (GS) is a critical enzyme that catalyzes the conversion of glutamate and ammonia (B1221849) to glutamine, playing a central role in nitrogen metabolism and neurotransmitter recycling. nih.govgoogle.com This enzyme is a known target for various inhibitors, some of which are structural analogs of its substrates. umich.edu
Prominent examples of GS inhibitors include L-methionine-S,R-sulfoximine (MSO) and glufosinate. google.comnih.gov MSO is a potent irreversible inhibitor of glutamine synthetase. nih.gov Glufosinate, the ammonium salt of a phosphinic acid analog of glutamic acid (DL-homoalanin-4-yl(methyl)phosphinoyl), also acts by inhibiting glutamine synthetase, primarily in plants where it is used as an herbicide. google.comwordpress.com
The inhibitory action of these compounds highlights a key structural motif for GS interaction: an amino acid backbone resembling glutamate. Methyl D-homoalaninate shares the homoalanine core structure (a four-carbon backbone) with glufosinate. This structural similarity suggests that Methyl D-homoalaninate could be investigated as a potential, albeit likely weaker, competitive inhibitor of glutamine synthetase. Research in this area would involve evaluating its ability to bind to the glutamate site on the enzyme and assessing its inhibitory constant (Ki) relative to known inhibitors.
Table 2: Investigated Analogues as Inhibitors of Glutamine Synthetase
| Inhibitor | Chemical Nature | Mechanism of Action |
|---|---|---|
| L-methionine-S,R-sulfoximine (MSO) | Amino acid analog | Irreversible inhibitor of glutamine synthetase. umich.edunih.gov |
| Glufosinate Ammonium | Phosphinic acid analog of homoalanine | Inhibits glutamine synthetase, leading to ammonia accumulation. google.comunesp.br |
| 3-amino-3-carboxypropanesulfonamide | Sulfonamide analog of glutamine | Inhibits glutamine synthetase in Escherichia coli. umich.edu |
Impact on Amino Acid Metabolism and Related Biochemical Pathways
Antimicrobial Activity and Related Mechanisms of Action
The unique cell wall composition of mycobacteria, rich in mycolic acids and a complex peptidoglycan layer, presents distinct targets for antimicrobial agents. The enzymes involved in the synthesis of this cell wall, particularly those that process D-amino acids for the peptidoglycan layer, are attractive targets. nih.gov While direct studies on the antimycobacterial properties of Methyl D-homoalaninate are not prominent, research on related D-amino acid analogs provides a strong rationale for its investigation in this area.
The incorporation of D-amino acids is a universal feature of bacterial peptidoglycan, and interfering with this process is a proven antimicrobial strategy. nih.gov For instance, the substitution of natural amino acids with D- or N-methyl amino acids in antimicrobial peptides has been explored to enhance stability and efficacy. mdpi.com Furthermore, phosphonic acid dipeptides designed to mimic the transition state of the D-Ala-D-Ala ligase reaction have shown potent antibacterial activity by irreversibly inhibiting this crucial enzyme. nih.gov Given that D-alanine racemase and D-Ala-D-Ala ligase are essential for mycobacterial cell wall synthesis, a D-homoalanine derivative could potentially act as an inhibitor of these enzymes, thereby exerting an antimycobacterial effect.
The primary mechanism by which D-amino acid analogs like Methyl D-homoalaninate are expected to exert antimicrobial activity is through the disruption of peptidoglycan biosynthesis. nih.gov This pathway relies on a series of enzymatic steps, several of which are potential targets.
Key cellular targets in bacterial systems include:
Alanine Racemases (Alr, DadX): These enzymes catalyze the essential conversion of L-alanine to D-alanine. nih.gov Inhibition of Alr by an analog would deplete the D-alanine pool necessary for cell wall construction. Alafosfalin, a peptide mimetic, functions by being hydrolyzed to an irreversible inhibitor of alanine racemase. nih.gov
D-Ala-D-Ala Ligase (Ddl): This enzyme creates the D-Ala-D-Ala dipeptide, a critical component of the peptidoglycan stem peptide. nih.gov It is the target of several inhibitors designed as transition-state analogs. nih.gov
Transpeptidases (Penicillin-Binding Proteins): These enzymes perform the final cross-linking of peptide stems in the peptidoglycan matrix. The presence of a D-homoalanine residue in place of a D-alanine residue at the terminus of the stem peptide could prevent recognition and catalysis by these enzymes, leading to a weakened cell wall.
The accumulation or improper incorporation of a D-amino acid analog can lead to significant changes in cell mechanics. Studies in P. aeruginosa have shown that dysregulation of D-alanine levels affects cell stiffness, demonstrating a direct link between D-amino acid metabolism and the physical integrity of the bacterial cell. nih.gov
Table 3: Potential Bacterial Cellular Targets for D-Amino Acid Analogues
| Cellular Target | Function in Bacterial Cell | Potential Disruption by Analog |
|---|---|---|
| Alanine Racemase (Alr) | Converts L-alanine to D-alanine for peptidoglycan synthesis. nih.gov | Competitive or irreversible inhibition, leading to D-alanine starvation. nih.gov |
| D-Ala-D-Ala Ligase (Ddl) | Synthesizes the D-Ala-D-Ala dipeptide for the peptidoglycan stem. nih.gov | Inhibition by acting as a substrate analog, blocking dipeptide formation. nih.gov |
| Peptidoglycan Transpeptidases | Cross-links peptidoglycan chains to ensure cell wall integrity. | Incorporation of the analog may create a faulty substrate, preventing cross-linking. |
| D-amino acid dehydrogenase (DadA) | Degrades D-amino acids. nih.gov | Competitive inhibition could lead to the accumulation of other D-amino acids, disrupting cellular homeostasis. nih.gov |
Chirality and Stereochemical Research Pertaining to Methyl D Homoalaninate Hydrochloride
Enantiomeric Recognition and Separation Techniques
The separation and analysis of enantiomers are critical for understanding their distinct properties. Efficient methods for recognizing and separating chiral molecules like Methyl D-homoalaninate hydrochloride are highly sought after in chemical and biological research. nih.gov
The development of synthetic chiral receptors capable of distinguishing between the enantiomers of amino acid esters is a significant area of research. These receptors function through non-covalent interactions, forming temporary diastereomeric complexes with the enantiomers.
Researchers have designed and synthesized various host molecules, or receptors, to achieve enantiomeric recognition. dergipark.org.tr A notable class of these are macrocyclic compounds, such as those based on glucose, which can selectively bind amino acid methyl esters. rsc.orgmdpi.com These glucose-based crown ethers demonstrate the ability to recognize a wide range of amino acid esters, with binding affinity and selectivity being highly dependent on the solvent used. nih.govmdpi.com For instance, a glucose-derived macrocycle has shown high enantioselectivity for amino acids with hydrophobic side chains in aqueous environments. rsc.org The binding mechanism often involves a combination of Coulombic forces and hydrogen-bonding interactions between the receptor's framework and the guest's ammonium (B1175870) cation. nih.gov
Another successful approach involves the use of C2-symmetrical chiral tetra-amide compounds. dergipark.org.tr These acyclic receptors have also been shown to be effective for the enantiomeric recognition of amino acid esters, demonstrating that complex macrocyclic structures are not always necessary. tubitak.gov.tr The enantiomeric recognition capabilities of these receptors are typically evaluated using techniques like UV-titration and ¹H NMR titration, which measure the binding constants (Ka) for each enantiomer, allowing for the quantification of enantioselectivity (K_D/K_L or K_S/K_R). dergipark.org.trtubitak.gov.tr
| Receptor Type | Guest Molecules | Key Interaction Principle | Supporting Research |
|---|---|---|---|
| Glucose-Based Crown Ether | Various amino acid methyl esters (e.g., Valine, Alanine (B10760859), Phenylalanine) | Forms diastereomeric complexes via hydrogen bonding and Coulombic interactions. Selectivity is solvent-dependent. | nih.govrsc.orgmdpi.comnih.gov |
| C2-Symmetrical Chiral Diamines/Amides | Amino acid methyl ester hydrochlorides (e.g., Alanine, Valine) | Host-guest complexation evaluated by ¹H NMR titration, showing preferential binding for D-enantiomers in some cases. | dergipark.org.trtubitak.gov.tr |
| Chiral Porphyrinoids | Amino acid methyl esters (e.g., Alanine, Phenylalanine, Leucine) | Formation of porphyrin/amino acid ester complexes leads to distinct dichroic behavior, allowing spectroscopic recognition. | semanticscholar.org |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and assessment of the enantiomeric purity of chiral compounds, including non-protein amino acid esters. tandfonline.comnih.gov This method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.
Polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) derivatives, are widely used and have proven effective for resolving the enantiomers of N-protected non-protein amino acid esters. tandfonline.comtandfonline.com For example, a cellulose tris(3,5-dimethylphenylcarbamate) CSP (Daicel Chiralcel OD) has demonstrated excellent separation for the N-benzyloxycarbonyl (Z) derivatives of several non-protein amino acids. tandfonline.com In many cases, a consistent elution order is observed, where the L-isomer has a shorter retention time than the D-isomer. tandfonline.comtandfonline.com
The choice of the N-protecting group and the ester group can significantly impact the resolution. tandfonline.com Groups like N-benzyloxycarbonyl (Z), 4-methoxybenzyloxycarbonyl (Z(OMe)), and 9-fluorenylmethoxycarbonyl (Fmoc) often yield good resolutions, while others like t-butoxycarbonyl (Boc) can impair separation. tandfonline.com Derivatization is a common strategy to not only improve chiral recognition but also to enhance detection sensitivity, for instance by using a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). yakhak.org Another approach involves derivatizing amino acid esters with benzophenone (B1666685) imine, which allows for effective separation on polysaccharide-derived CSPs like Chiralpak IC. nih.gov
| Chiral Stationary Phase (CSP) | Derivative Type | Mobile Phase Example | Key Finding | Supporting Research |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | N-benzyloxycarbonyl (Z) derivatives of non-protein amino acids | Hexane - 2-propanol | Excellent to good enantiomeric separations, with the L-isomer typically eluting first. | tandfonline.comtandfonline.com |
| Polysaccharide-derived CSPs (e.g., Chiralpak IC) | Benzophenone imine Schiff base derivatives | 0.5% 2-propanol/hexane (v/v) | Chiralpak IC was generally superior to other tested polysaccharide CSPs for these derivatives. | nih.gov |
| Amylose and Cellulose Phenylcarbamates | Nitrobenzoxadiazole (NBD) derivatives | Normal phase (e.g., Hexane/2-propanol) | Method is sensitive and selective, benefiting from simultaneous UV and fluorescence detection. | yakhak.org |
| Chiral Crown Ether (e.g., Crownpak CR (+)) | No derivatization required for certain amino acids | Aqueous perchloric acid | Effective for underivatized amino acids with a primary amine adjacent to the chiral center; pH is a critical parameter. | tandfonline.com |
Development of Chiral Receptors for Amino Acid Esters
Stereochemical Influence on Biological Activity
The stereoisomeric configuration of molecules is a critical determinant of their biological and pharmacological effects. nih.govaimspress.com The D- and L-enantiomers of an amino acid can have vastly different, and sometimes opposing, roles in living systems. tandfonline.com
While L-amino acids are the primary building blocks of proteins in all kingdoms of life, D-amino acids also play crucial biological roles. aimspress.comnih.govacs.org For example, D-serine is a key signaling molecule in the brain, acting as a ligand for the N-methyl-D-aspartate (NMDA) receptor, a function not shared by its enantiomer, L-serine. nih.govbiopharmaspec.com Similarly, D-aspartate is involved in neuronal development and hormone regulation. acs.org
In the microbial world, D-amino acids such as D-alanine and D-glutamic acid are fundamental components of the peptidoglycan layer of bacterial cell walls. nih.gov Their presence makes the cell wall resistant to degradation by most proteases, which are designed to cleave peptide bonds between L-amino acids. nih.gov Furthermore, some peptide antibiotics, like gramicidin (B1672133) S and those in the penicillin group, incorporate D-amino acids (e.g., D-phenylalanine, D-valine) into their structure, which contributes to their stability and therapeutic action. tandfonline.combiopharmaspec.com The inclusion of D-amino acids in synthetic peptides is a known strategy to increase their resistance to proteolysis and extend their plasma half-life. biopharmaspec.com This fundamental difference in biological processing underscores why a D-isomer like Methyl D-homoalaninate would be expected to have a biological profile distinct from its L-counterpart.
Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how a molecule's chemical structure relates to its biological activity. In a chiral context, SAR investigates how the specific three-dimensional arrangement of functional groups influences interactions with biological targets like enzymes or receptors. acs.org
For a chiral compound, the two enantiomers may exhibit significant differences in biological activity. The more active enantiomer is termed the 'eutomer,' while the less active one is the 'distomer'. acs.org In some cases, the difference in potency can be dramatic; for example, in a study of tetrahydro-γ-carboline CFTR potentiators, the (R)-enantiomer was found to be over 100 times more potent than the (S)-enantiomer. acs.org
SAR studies on a compound like Methyl D-homoalaninate would involve synthesizing and testing a series of structurally related molecules to probe the effects of different functional groups while maintaining the D-configuration at the alpha-carbon. researchgate.net Such studies are crucial for optimizing a chiral compound for a desired biological effect and for understanding the molecular basis of its enantioselective interactions with its target. acs.org
Differential Biological Effects of D- and L-Isomers in Biological Systems
Advanced Chiral Analytical Methodologies
Beyond traditional HPLC, a range of advanced analytical techniques have been developed for the separation and analysis of chiral compounds. jiangnan.edu.cnresearchgate.net These methods offer improvements in resolution, sensitivity, and speed.
Capillary Electrophoresis (CE) is a powerful technique for chiral separations, offering high separation efficiency with small sample volumes. sci-hub.se In CE, chiral selectors are often added to the background electrolyte. Common selectors include cyclodextrin (B1172386) derivatives and, more recently, chiral ionic liquids (CILs). jiangnan.edu.cnsci-hub.senih.gov CILs, such as those derived from amino acid esters, can act as the sole chiral selector in the electrolyte solution for resolving enantiomers. nih.gov
Mass Spectrometry (MS) has also emerged as a valuable tool for chiral analysis. rsc.org Monosaccharides like D-glucose have been used as chiral selectors directly within the mass spectrometer under liquid secondary ion mass spectral conditions to achieve chiral recognition of amino acid ester salts. rsc.orgrsc.org
The development of new chiral derivatizing agents (CDAs) continues to be an important area. nih.gov These reagents react with enantiomers to form diastereomers, which can then be separated using standard, non-chiral chromatographic methods. nih.gov For example, (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester has been used as a CDA for the reversed-phase HPLC separation of various non-protein amino acids and other chiral amines. nih.gov The ongoing innovation in both instrumentation and chiral selectors continues to expand the toolkit available for the stereochemical analysis of compounds like Methyl D-homoalaninate hydrochloride. mdpi.com
Liquid Chromatography–Mass Spectrometry (LC-MS) for Targeted Chiral Metabolomics
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chiral molecules within complex mixtures. In the context of targeted chiral metabolomics, LC-MS methods are indispensable for distinguishing between enantiomers of amino acids and their derivatives. researchgate.netfrontiersin.org The analysis of Methyl D-Homoalaninate Hydrochloride typically involves one of two main strategies: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).
Direct Chiral Separation:
Direct methods utilize HPLC columns packed with a chiral stationary phase that can selectively interact with the enantiomers of Methyl D-homoalaninate. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the enantioseparation of underivatized amino acids and their esters. wiley.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers, leading to different retention times.
For a compound like Methyl D-homoalaninate, a typical LC-MS method would employ a reversed-phase chiral column. The mobile phase would likely consist of an aqueous component with a pH modifier, such as ammonium acetate (B1210297) or formic acid, and an organic modifier like methanol (B129727) or acetonitrile. wiley.com These conditions are compatible with mass spectrometry, allowing for sensitive and selective detection. ethz.ch
Illustrative LC-MS Parameters for Chiral Separation:
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Optimized for separation of enantiomers |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 15 - 40 °C wiley.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Indirect Chiral Separation:
Indirect methods involve the pre-column derivatization of the amino acid ester with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column. nih.govnih.govresearchgate.net A commonly used reagent for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or its analogs. nih.govnih.govspringernature.com The resulting diastereomers of Methyl D-homoalaninate would exhibit different chromatographic behavior, allowing for their separation and quantification by LC-MS. This approach often provides high sensitivity and robust separation. scispace.com
The choice between direct and indirect methods depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of suitable chiral columns. Both approaches, when coupled with mass spectrometry, provide a reliable means to determine the enantiomeric composition of Methyl D-Homoalaninate Hydrochloride.
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination and Enantiopurity Evaluation
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is a powerful non-destructive method for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds, including amino acids and their esters. nih.govnih.gov
The ECD spectrum of a chiral molecule is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. For α-amino acids, the sign of the Cotton effect in the 200-240 nm region is often correlated with the absolute configuration at the α-carbon. nih.gov Typically, L-amino acids exhibit a positive Cotton effect, while D-amino acids show a negative Cotton effect in this wavelength range. nih.gov This empirical rule can be extended to derivatives like Methyl D-Homoalaninate Hydrochloride to assign its absolute configuration.
Research Findings:
For a D-amino acid ester like Methyl D-Homoalaninate Hydrochloride, the expected ECD spectrum would show a negative Cotton effect. The intensity of this signal is directly proportional to the concentration of the chiral substance and the enantiomeric excess (ee). nih.gov By comparing the experimental ECD spectrum of a sample to that of a pure enantiomeric standard, the enantiopurity can be determined. A racemic mixture would be ECD silent as the signals from the two enantiomers cancel each other out. nih.gov
Illustrative ECD Data for D-Amino Acid Esters:
| Enantiomer | Wavelength of Maximum Absorption (λmax) | Sign of Cotton Effect | Molar Ellipticity (Δε) [M⁻¹cm⁻¹] |
| D-Enantiomer | ~210 nm | Negative | Negative Value |
| L-Enantiomer | ~210 nm | Positive | Positive Value |
The application of ECD is particularly valuable as it provides information on the three-dimensional structure of the molecule in solution. When combined with quantum chemical calculations, ECD can provide a highly reliable assignment of the absolute configuration without the need for crystallographic analysis. frontiersin.orgx-mol.com This makes ECD a crucial tool in the stereochemical investigation of chiral molecules like Methyl D-Homoalaninate Hydrochloride.
Computational and Theoretical Chemistry Studies of Methyl D Homoalaninate Hydrochloride
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental computational tools used to predict the three-dimensional structures and relative stabilities of different spatial arrangements (conformers) of a molecule. For a flexible molecule like Methyl D-Homoalaninate Hydrochloride, rotation around its single bonds gives rise to numerous possible conformers, each with a distinct energy level. Identifying the lowest-energy conformers is crucial as they represent the most probable shapes the molecule will adopt, which in turn dictates its physical properties and biological interactions.
Theoretical studies on related amino acid esters, such as valine methyl ester and proline methyl ester, provide a clear framework for this analysis. illinois.edursc.org Researchers typically employ quantum chemical methods like Density Functional Theory (DFT) with specific basis sets (e.g., ωB97XD/6-311++G(d,p)) to model potential conformers. illinois.edursc.org These calculations yield optimized geometries, relative energies, and key dihedral angles that define the molecular shape. For instance, studies on L-tryptophan methyl ester have shown that conformer populations can be governed by a delicate balance of hyperconjugation and steric effects. researchgate.net
The conformational preferences of amino acid esters are often determined by the interplay between steric hindrance and stabilizing hyperconjugative interactions. usp.br Experimental techniques, particularly microwave spectroscopy, are often used in conjunction with theoretical calculations to validate the predicted structures and determine rotational constants and nuclear quadrupole hyperfine constants, providing a rigorous test of the computational models. illinois.edursc.org
Table 1: Illustrative Conformational Analysis Data for Proline Methyl Ester This table is based on findings for a related compound, Proline Methyl Ester, to illustrate the typical output of a conformational analysis. Direct data for Methyl D-Homoalaninate Hydrochloride is not available.
| Conformer ID | Theoretical Method | Relative Energy (kJ/mol) | Key Dihedral Angles (°) | Predicted Dipole Moment (D) |
| Conformer 1 | MP2/aug-cc-pVDZ | 0.00 | ψ: -150.2, φ: -65.1 | 2.1 |
| Conformer 2 | MP2/aug-cc-pVDZ | 1.25 | ψ: 165.8, φ: -70.3 | 1.8 |
| Conformer 3 | MP2/aug-cc-pVDZ | 4.50 | ψ: 60.5, φ: -75.4 | 3.5 |
| Conformer 1 | ωB97XD/aug-cc-pVDZ | 0.00 | ψ: -148.9, φ: -64.8 | 2.3 |
| Conformer 2 | ωB97XD/aug-cc-pVDZ | 2.10 | ψ: 168.1, φ: -71.2 | 1.9 |
Data adapted from studies on proline methyl ester. rsc.org
Quantum Chemical Calculations of Reactivity and Intermolecular Interactions
Quantum chemical calculations, particularly DFT, are powerful for elucidating the electronic structure of a molecule, which is key to understanding its reactivity and how it interacts with other molecules. researchgate.net These methods can calculate a variety of electronic descriptors that provide insight into a molecule's behavior.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this approach. pensoft.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. pensoft.netnih.gov
These calculations are also used to map potential energy surfaces for chemical reactions, identifying transition states and calculating activation energy barriers. researchgate.netresearchgate.net This is crucial for predicting reaction mechanisms and kinetics. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations on D-aminopeptidase showed that the energy barriers for acylation and aminolysis were significantly higher for the L-stereoisomer of an alanine (B10760859) ester substrate compared to the D-substrate, explaining the enzyme's stereospecificity. nih.gov Natural Bond Orbital (NBO) analysis can further dissect the intramolecular interactions, such as hydrogen bonds and hyperconjugation, that stabilize specific conformations and influence reactivity. usp.br
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Significance in Chemical Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap is associated with high chemical reactivity and low kinetic stability. nih.gov |
| Chemical Potential (µ) | A measure of the escaping tendency of electrons from a stable system | Governs the direction of charge transfer in a reaction. |
| Global Hardness (η) | Resistance of a molecule to change its electron configuration | Hard molecules have a large HOMO-LUMO gap and are less reactive. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | Quantifies the electrophilic nature of a molecule. |
This table summarizes general concepts from DFT studies. pensoft.netdergipark.org.tr
In Silico Approaches to Ligand-Receptor Binding and Enzyme-Substrate Dynamics
In silico methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable for studying how a small molecule like Methyl D-Homoalaninate Hydrochloride might interact with biological targets such as proteins and enzymes.
Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor). pensoft.netmdpi.com The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. frontiersin.org This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target, identifying potential inhibitors or activators. For instance, docking studies have been used to identify potential inhibitors of the SARS-CoV-2 main protease by evaluating the binding energy and interactions of ligands within the enzyme's active site. mdpi.com
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. nih.gov Starting from a docked pose or a crystal structure, MD simulations solve Newton's equations of motion for all atoms in the system, including the surrounding solvent. This allows researchers to observe the conformational changes in both the ligand and the receptor, the stability of their interactions, and the role of water molecules in the binding process. nih.gov MD simulations of D-amino acids within peptides have been used to create realistic rotamer libraries, which are crucial for protein design and engineering, demonstrating that the behavior of D-amino acids is not always a simple mirror image of their L-counterparts. nih.gov In the context of enzyme-substrate interactions, MD simulations can reveal how a substrate like D-alanine binds within the active site of an enzyme like D-amino acid transaminase and how specific mutations can alter that binding and affect catalytic activity. mdpi.com
Table 3: Generalized Workflow for In Silico Binding Analysis
| Step | Technique | Description & Purpose | Typical Output |
| 1. Preparation | Protein & Ligand Setup | The 3D structures of the receptor (protein) and ligand are prepared: hydrogens are added, charges are assigned, and structures are energy-minimized. | Optimized 3D structures ready for simulation. |
| 2. Binding Site Prediction | Molecular Docking | The ligand is placed into the receptor's active site in numerous orientations. Each pose is scored to estimate binding affinity. | A ranked list of binding poses, docking scores (e.g., kcal/mol), and predicted intermolecular interactions (H-bonds, etc.). mdpi.com |
| 3. Complex Refinement | Molecular Dynamics | The highest-scoring ligand-receptor complex is placed in a simulated physiological environment (water, ions). | A trajectory file showing the movement of all atoms over time (e.g., nanoseconds). |
| 4. Analysis | Trajectory Analysis | The MD trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of atoms, and persistent interactions over time. | RMSD plots, interaction energy calculations, analysis of conformational changes. nih.gov |
Future Research Directions and Translational Perspectives of Methyl D Homoalaninate Hydrochloride
Emerging Applications in Drug Discovery and Development, focusing on Novel Therapeutic Agents
Methyl D-homoalaninate hydrochloride, a non-proteinogenic or non-canonical amino acid (NCAA), represents a valuable chiral building block in the synthesis of novel therapeutic agents. wikipedia.orgresearchgate.net The incorporation of such unnatural amino acids into peptide-based drug candidates is a powerful strategy to overcome the limitations of peptides composed solely of natural amino acids, which often suffer from poor stability in biological systems. nih.govnih.gov Introducing non-proteinogenic amino acids can fundamentally alter and improve the stability, potency, and bioavailability of peptide therapies. nih.govnih.gov
The D-configuration and the ethyl side chain of methyl D-homoalaninate introduce steric hindrance and resistance to proteolytic degradation, a common challenge in peptide drug development. mdpi.com This resistance can lead to a longer in-vivo half-life and enhanced therapeutic efficacy. D-amino acids are known to be key constituents in the peptidoglycan of bacterial cell walls, making them invulnerable to most proteases that cleave L-amino acids. frontiersin.org This intrinsic stability is a cornerstone of their utility in medicinal chemistry.
Research has focused on using D-alanine derivatives and other non-canonical amino acids as components in the development of novel drugs. ontosight.airesearchgate.net For instance, D-amino acid derivatives have been incorporated into peptidoglycan structures to probe bacterial cell wall biosynthesis and to develop novel antibacterial agents. google.com Furthermore, specific D-amino acids have been identified as having potent effects on the central nervous system, such as D-leucine's antiseizure effects, highlighting the potential for D-homoalanine derivatives to be explored for neurological applications. chromatographyonline.com The structural uniqueness of methyl D-homoalaninate hydrochloride makes it a candidate for creating peptide mimetics and other small molecules targeting a range of diseases. nih.govgoogle.com
Table 1: Potential Therapeutic Areas for Methyl D-Homoalaninate HCl Derivatives
| Therapeutic Area | Rationale for Application | Research Focus |
| Oncology | Incorporation into peptides to increase resistance to proteolysis, potentially targeting cancer cells. mdpi.comontosight.ai | Development of stable peptide-based cancer therapies. |
| Neurology | D-amino acids can act as neurotransmitter modulators (e.g., at NMDA receptors). frontiersin.orgchromatographyonline.commdpi.com | Synthesis of analogues to study and potentially treat neurological disorders. |
| Infectious Diseases | D-amino acids are integral to bacterial cell walls, offering a target for novel antibiotics. frontiersin.org | Design of peptidomimetics that interfere with bacterial cell wall synthesis. |
| Metabolic Diseases | Altered levels of D-amino acids have been linked to various diseases, suggesting a role as biomarkers and therapeutic targets. nih.gov | Investigation of D-homoalanine derivatives in metabolic regulation. |
Advancements in Asymmetric Catalysis and Green Chemistry Approaches in its Synthesis
The synthesis of enantiomerically pure non-natural amino acids like Methyl D-homoalaninate hydrochloride is a significant area of chemical research. Traditional chemical methods for producing D-amino acids often involve harsh conditions, low yields, and the generation of toxic byproducts. nih.gov Consequently, there is a strong drive towards developing more efficient, selective, and environmentally friendly synthetic routes, aligning with the principles of green chemistry. nih.govrsc.org
Biocatalytic and Enzymatic Synthesis: A prominent green approach is the use of enzymes and whole-cell biocatalysts. nih.gov Multi-enzyme cascade reactions have been developed for the asymmetric synthesis of D-homoalanine from inexpensive and readily available starting materials like L-methionine. researchgate.netmdpi.com One such system uses L-methionine γ-lyase to convert L-methionine to 2-oxobutyrate, which is then aminated to D-homoalanine by a D-amino acid aminotransferase (DAAT). researchgate.netmdpi.com This method achieves high conversion yields and excellent enantiomeric excess. mdpi.com Other enzymatic strategies include the use of ω-transaminases, which can asymmetrically synthesize D-amino acids, including D-homoalanine, from their corresponding α-keto acids. mdpi.comacs.org These biocatalytic processes represent a significant advancement over classical chemical resolutions. nih.gov
Asymmetric Chemical Catalysis: In parallel, significant progress has been made in asymmetric chemical catalysis. Phase-transfer catalysis has been employed for the asymmetric alkylation of glycine (B1666218) ester Schiff bases to produce various α-amino acids. rsc.org Furthermore, chiral Ni(II) complexes of Schiff bases derived from glycine or alanine (B10760859) serve as versatile intermediates for the asymmetric synthesis of a wide array of tailor-made amino acids. mdpi.comnih.gov These complexes allow for the diastereoselective introduction of side chains, which, after decomplexation, yield enantiomerically enriched amino acids. nih.gov These methods provide a powerful platform for accessing non-proteinogenic amino acids that are not readily accessible through biological routes.
Table 2: Modern Synthetic Approaches for D-Homoalanine Derivatives
| Synthesis Strategy | Key Features | Advantages |
| Multi-Enzyme Cascade | Uses a series of enzymes (e.g., lyase, aminotransferase) in one pot. researchgate.net | High selectivity, mild reaction conditions, environmentally friendly, uses renewable starting materials. researchgate.netmdpi.com |
| ω-Transaminase Catalysis | Employs ω-transaminases for the asymmetric amination of α-keto acids. mdpi.comacs.org | High enantiomeric excess (>99% ee), broad substrate scope. mdpi.com |
| Chiral Ni(II) Complex Alkylation | Utilizes chiral ligands to direct the stereoselective alkylation of glycine or alanine Schiff base complexes. mdpi.comnih.gov | Access to a wide variety of unnatural amino acids, high diastereoselectivity. mdpi.comnih.gov |
| Phase-Transfer Catalysis | Asymmetric alkylation of glycine derivatives using a chiral phase-transfer catalyst. rsc.org | Catalytic approach, operational simplicity. |
The continued development of these catalytic systems is crucial for making compounds like Methyl D-homoalaninate hydrochloride more accessible and cost-effective for research and industrial applications, promoting sustainability in chemical manufacturing. researchgate.net
Integrative Omics Approaches in Biological Systems Research Utilizing Chiral Amino Acid Derivatives
The study of non-canonical amino acids like Methyl D-homoalaninate hydrochloride is being revolutionized by integrative "omics" technologies, which combine genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level understanding of biological processes. nih.govbioscientifica.comnih.gov These approaches are particularly powerful for elucidating the complex roles of chiral molecules in living systems. mdpi.comnih.gov
Chiral Metabolomics: Metabolomics, the large-scale study of small molecules, has emerged as a critical tool for investigating the role of D-amino acids. mdpi.comnih.gov Since enantiomers have identical masses, their separation and quantification in complex biological samples require specialized analytical techniques, typically liquid chromatography-mass spectrometry (LC-MS) coupled with chiral derivatization reagents or chiral stationary phases. chromatographyonline.commdpi.comacs.org Chiral metabolomics studies have revealed that fluctuations in the levels of specific D-amino acids are associated with various pathological conditions, including neurological diseases and cancer, positioning them as potential biomarkers. mdpi.commdpi.comacs.org Introducing a stable isotope-labeled version of Methyl D-homoalaninate could serve as a valuable tool in these studies, allowing researchers to trace its metabolic fate and interactions within a biological system.
Proteomics and Genetic Code Expansion: In the field of proteomics, non-canonical amino acids are used as chemical reporters to study protein synthesis and function. nih.govresearchgate.net Techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) allow for the metabolic labeling of newly synthesized proteins with an NCAA containing a bio-orthogonal handle (e.g., an azide (B81097) or alkyne). nih.govresearchgate.netelifesciences.org These labeled proteins can then be selectively visualized or purified for mass spectrometry-based identification. nih.govresearchgate.net While direct incorporation of Methyl D-homoalaninate hydrochloride via this method is not straightforward due to its lack of a typical bio-orthogonal group, derivatives could be synthesized for this purpose. Furthermore, genetic code expansion techniques, which involve engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs, enable the site-specific incorporation of NCAAs into proteins in living cells, offering a powerful way to probe protein structure and function. nih.gov
Integrative Multi-Omics Analysis: The true power of these technologies is realized when they are integrated. bioscientifica.comoup.commdpi.com For example, a multi-omics approach could be used to study the systemic effects of administering Methyl D-homoalaninate hydrochloride. Metabolomics would track the compound and its metabolic byproducts, while transcriptomics and proteomics would reveal changes in gene and protein expression in response to the compound. nih.govnih.gov This integrative strategy can uncover novel biological pathways, identify potential off-target effects, and provide a comprehensive understanding of the compound's mechanism of action, accelerating its translation from a chemical entity to a valuable research tool or therapeutic agent. nih.govbioscientifica.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
